molecular formula C14H16O5 B1354242 Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate CAS No. 53295-44-6

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Cat. No. B1354242
CAS RN: 53295-44-6
M. Wt: 264.27 g/mol
InChI Key: MHNGDAMDDQGRJJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (EDDMIC) is a molecule containing an indene-2-carboxylate ring system. It has a molecular weight of 264.27 g/mol . This compound has attracted significant interest in scientific research due to its diverse range of potential applications.


Synthesis Analysis

The synthesis of EDDMIC involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . In one method, 5,6-dimethoxy-2-ethoxycarbonylindan-1-one (2.6g) was dissolved in DMF (50mL), and potassium carbonate (2.7g) was added . The yield of the coupling product was confirmed to be 5.6% by HPLC-MS .


Molecular Structure Analysis

The molecular structure of EDDMIC includes an indene-2-carboxylate ring system. More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

While specific chemical reactions involving EDDMIC are not detailed in the search results, it’s known that derivatives of similar compounds have shown inhibitory effects on certain viral infections . More research would be needed to fully understand the chemical reactions involving EDDMIC.


Physical And Chemical Properties Analysis

EDDMIC has a molecular weight of 264.27 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Coronafacic Acid

    Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is utilized in the synthesis of coronafacic acid, a compound of interest in organic chemistry. This synthesis involves a sequence of reactions including Wessely oxidation and intramolecular Diels–Alder reactions (Yates, Bhamare, Granger, & Macas, 1993).

  • Bridged 3-Benzazepine Derivatives

    It serves as a starting material in the synthesis of bridged 3-benzazepine derivatives. These derivatives are explored as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Structural and Property Analysis

    The compound's structure and properties have been analyzed in research, demonstrating its role in the synthesis of naphth[2,3-f]isoindole-1-carboxylate, which exhibits distinct physical and chemical properties (Seike, Yamagami, Kakitani, et al., 2013).

Chemical Reactions and Applications

  • Three-Component Reaction in Organic Chemistry

    It participates in three-component reactions, for instance, with tetronic acid, showing its versatility in organic synthesis (Kamalova, Dmitriev, Sal’nikova, & Maslivets, 2018).

  • Acid-Catalyzed Isomerization

    Its application in acid-catalyzed isomerization reactions has been documented, indicating its potential in chemical transformations (Collins & Tomkins, 1977).

  • Corrosion Inhibition Studies

    Its derivatives have been used in the study of corrosion inhibition, demonstrating its application in material science and engineering (Saady, El-hajjaji, Taleb, et al., 2018).

Safety And Hazards

While specific safety and hazard information for EDDMIC is not detailed in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGDAMDDQGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467876
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

CAS RN

53295-44-6
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the procedure disclosed in EP 534859. To a suspension of sodium hydride (50% dispersion in oil, 20 g) in 240 mL of THF, diethyl carbonate was added and the mixture was stirred and refluxed for 90 min. A solution of 5,6-Dimethoxyindan-1-one (40 g) in THF (440 mL) was added, the mixture was heated under reflux for 3 h, then cooled and concentrated. Ethyl acetate (200 mL) was added, the organic layer was washed with water. The organic layer was dried over MgSO4, filtered and the ethyl acetate was removed under reduced pressure. The title product was obtained in 98% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
440 mL
Type
solvent
Reaction Step Two
Yield
98%

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